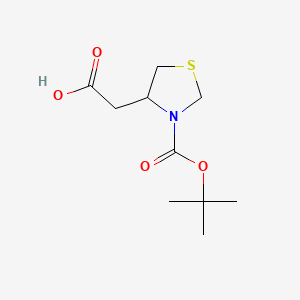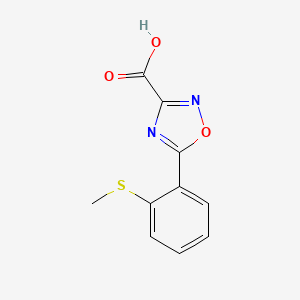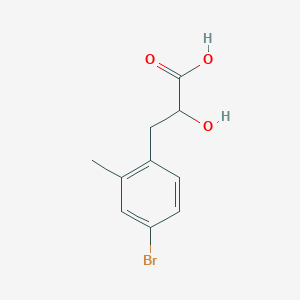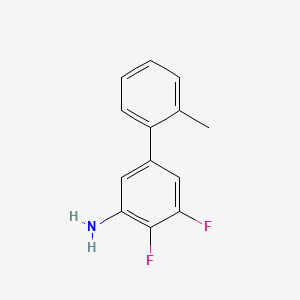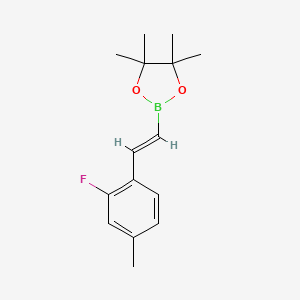
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid typically involves the alkylation of 1H-1,2,3-triazole with an appropriate alkylating agent. One common method involves the use of an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the alkylation of 1H-1,2,3-triazole with a suitable alkyl halide under basic conditions .
Industrial Production Methods
Industrial production of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid may involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods often utilize metal-free conditions and efficient construction of the triazole ring .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can coordinate with metal ions, which can inhibit the activity of metalloenzymes . Additionally, the compound can form hydrogen bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A tautomeric form of 2H-1,2,3-triazole, known for its proton conduction properties.
1,2,4-Triazole: Another triazole derivative with applications in medicinal chemistry.
Benzothiazole-Triazole Hybrids: Known for their antidiabetic activity.
Uniqueness
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile building block in synthetic chemistry make it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-methyl-2-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-6(2,5(10)11)4-3-7-9-8-4/h3H,1-2H3,(H,10,11)(H,7,8,9) |
InChI Key |
SJDJPICARIYVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NNN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


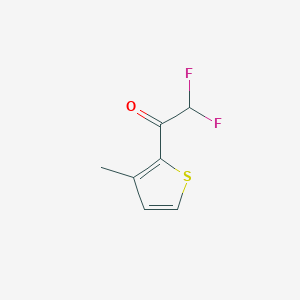

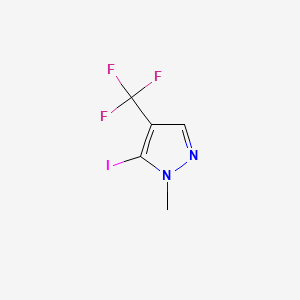

![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
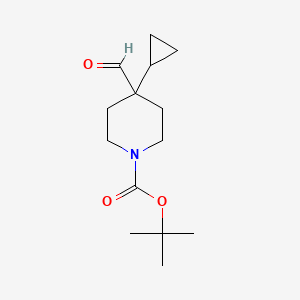
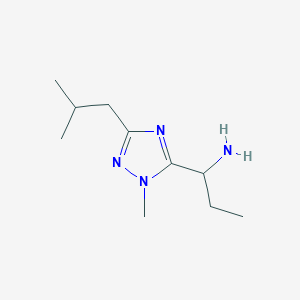
![6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13631735.png)
